molecular formula C16H16N2O2S B2489875 (1-Tosyl-1H-indol-4-YL)methanamine CAS No. 1145678-74-5

(1-Tosyl-1H-indol-4-YL)methanamine

Katalognummer B2489875
CAS-Nummer: 1145678-74-5
Molekulargewicht: 300.38
InChI-Schlüssel: JHRFJDRMDHBZPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, where specific functionalities are introduced to the core structure. For example, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and its derivatives has been achieved through polyphosphoric acid condensation routes, yielding high product purity and yield, characterized spectroscopically by techniques such as UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometry (Shimoga et al., 2018). This suggests that similar methodologies could be applicable for the synthesis of (1-Tosyl-1H-indol-4-YL)methanamine, highlighting the importance of selecting appropriate starting materials and condensation strategies.

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves a combination of spectroscopic techniques and theoretical calculations. For instance, the structure of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was established based on NMR spectroscopy (1H, 13C), Elemental Analysis, and MS data (Younas et al., 2014). These techniques could similarly be employed for detailed molecular structure analysis of this compound, facilitating a deeper understanding of its structural features and potential reactivity.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

A series of schiff bases, including compounds structurally related to (1-Tosyl-1H-indol-4-YL)methanamine, were synthesized and screened for anticonvulsant activity. These compounds exhibited seizure protection in various models, indicating potential as anticonvulsant agents. Specifically, compound N-{(1H-indol-3-yl)methylene}(pyridin-3-yl) methanamine showed remarkable protection, outperforming clinically used drugs in certain screens (Pandey & Srivastava, 2011).

Novel Synthetic Routes

Research has been conducted on developing new synthetic pathways for indol-2-yl-methanamine derivatives, with (1H-indol-4-yl)methanamine playing a crucial role in these processes. For example, novel synthesis methods were explored for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives using various starting materials and conditions. These methods aimed to expand the availability of these compounds, potentially useful in various pharmacological and material science applications (Schlosser et al., 2015).

Enantioselective Reactions

The compound was used in enantioselective iso-Pictet-Spengler reactions with α-ketoamides, leading to the creation of complex indole-based structures. These reactions are important in medicinal chemistry for accessing relatively underexplored indole core structures, highlighting the compound's utility in synthesizing biologically active molecules (Schönherr & Leighton, 2012).

Cancer Research

In cancer research, a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives was synthesized. Some of these compounds showed potent growth inhibitory action against various human cancer cell lines, and one particular compound significantly reduced prostate weight in animal models, indicating its potential as a lead molecule for treating prostatic hyperplasia (Panathur et al., 2013).

Safety and Hazards

“(1-Tosyl-1H-indol-4-YL)methanamine” is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name

[1-(4-methylphenyl)sulfonylindol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-5-7-14(8-6-12)21(19,20)18-10-9-15-13(11-17)3-2-4-16(15)18/h2-10H,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRFJDRMDHBZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1-tosyl-1H-indole-4-carbonitrile (0.5 g, 1.69 mmol), 5% NH3 in methanol (5.0 mL) and Raney Nickel (0.2 g) in methanol (15.0 ml) was hydrogenated at 5 Torr for 6 h at rt. After completion of the reaction, the Raney Nickel was filtered off through a pad of celite under vacuum and washed with methanol (5×2 mL). The combined filtrates were evaporated to dryness under reduced pressure. The residue was washed with 10% diethyl ether in pentane to yield the title compound as a white solid (0.45 g, 78%). [1H-NMR (CDCl3, 300 MHz): δ 7.72-7.59 (m, 3H), 7.44-7.52 (m, 1H), 7.33-6.72 (m, 5H), 4.12-4.01 (m, 2H), 2.27 (s, 3H)].
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 44 (620 mg, 2 mmol) in EtOH (15 mL) was added zinc powder (320 mg, 5.0 mmol) and NH4Cl (0.53 g, 10 mmol). The reaction mixture was heated at reflux overnight, filtered and the filtrate was concentrated to dryness. The residue was diluted with DCM (100 mL) and water (20 mL). The organic layer was separated, dried (MgSO4), filtered and concentrated to afford 600 mg (100%) of (1-tosyl-1H-indol-4-yl)methanamine (46) as yellow syrup: MS (ESI) m/z=284.1 [M−15]+.
Name
44
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.